[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone
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Overview
Description
“4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone” is a chemical compound with the molecular formula C13H13N3OS . It is listed in the PubChem database under CID 1598420 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound also contains an amino group and a methanone group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 299.8 g/mol . It has a complexity of 331 and a topological polar surface area of 125 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .Scientific Research Applications
Synthesis and Characterization
Novel compounds, including derivatives of thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and characterized through various techniques. Studies have utilized UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization. Theoretical vibrational spectra interpretation and structural optimization were achieved using density functional theory calculations. These studies have also investigated the structural changes in the molecule due to substitution and analyzed thermodynamic stability and reactivity in both ground and excited states. Additionally, molecular docking studies have been conducted to understand the antibacterial activity of these compounds (M. Shahana & A. Yardily, 2020).
Antibacterial and Antipsychotic Activity
Another study designed, synthesized, and assessed novel Azo dye/Schiff base/Chalcone derivatives for antipsychotic activity. These compounds showed promising results in haloperidol-induced catalepsy tests, indicating potential as antipsychotic agents (C. Gopi, V. G. Sastry, & M. Dhanaraju, 2017).
Synthesis of 1,4-Dihydropyridine Derivatives
Research into the synthesis of 1,4-dihydropyridine derivatives using compounds with a similar structure to "4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone" has been conducted. These studies explored the reactivity of these compounds with primary amines, leading to various yields and highlighting their potential utility in further chemical synthesis (B. Stanovnik et al., 2002).
These findings suggest that compounds related to "4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone" hold significant potential in various scientific research applications, including the development of new materials with antibacterial and antipsychotic properties. The studies provide a solid foundation for further exploration and development of these compounds in the field of medicinal chemistry and beyond.
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-2-8-15-13-16-12(14)11(18-13)10(17)9-6-4-3-5-7-9/h2-7H,1,8,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWGWVLFRYCKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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